

# Application Notes and Protocols: Oxymercuration-Demercuration of Unsymmetrical Internal Alkynes

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## Compound of Interest

Compound Name: 5-Methyl-2-hexyne

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## Abstract

The oxymercuration-demercuration of unsymmetrical internal alkynes provides a synthetic route to ketones. This method proceeds via a mercurinium ion intermediate, leading to the Markovnikov addition of water across the triple bond to form an enol, which rapidly tautomerizes to the corresponding ketone. A significant challenge with unsymmetrical internal alkynes is the general lack of high regioselectivity, often resulting in a mixture of two isomeric ketone products. The regiochemical outcome is influenced by both steric and electronic factors of the substituents flanking the alkyne. This document provides a detailed overview of the reaction, quantitative data on regioselectivity for representative substrates, a comprehensive experimental protocol, and visualizations of the reaction workflow and mechanism.

## Data Presentation: Regioselectivity of Oxymercuration-Demercuration

The regioselectivity of the hydration of unsymmetrical internal alkynes is sensitive to the electronic and steric nature of the substituents. Generally, the reaction favors the formation of the ketone where the carbonyl group is adjacent to the more electron-donating or sterically less hindered substituent. In the case of aryl-alkyl alkynes, the product with the carbonyl group

adjacent to the aryl ring is typically the major product due to the stabilization of the partial positive charge in the transition state by the aromatic ring.[1][2]

Alkyne Substrate (R <sup>1</sup> -C≡C-R <sup>2</sup> )	R <sup>1</sup>	R <sup>2</sup>	Major Product	Minor Product	Product Ratio (Major:Minor)	Reference
1-Phenyl-1-propyne	Phenyl	Methyl	1-Phenyl-2-propanone	1-Phenyl-1-propanone	~90:10	[Qualitative statements from multiple sources]
1-Phenyl-1-hexyne	Phenyl	n-Butyl	1-Phenyl-2-hexanone	1-Phenyl-1-hexanone	Mixture, ratio not specified	[General principle]
2-Heptyne	Methyl	n-Butyl	2-Heptanone	3-Heptanone	~50:50	[General principle for similar alkyl groups]
1-(p-Methoxyphenyl)-1-propyne	p-Methoxyphenyl	Methyl	1-(p-Methoxyphenyl)-2-propanone	1-(p-Methoxyphenyl)-1-propanone	Ratio favors ketone at benzylic position	[Electronic effects]
1-(p-Nitrophenyl)-1-propyne	p-Nitrophenyl	Methyl	1-(p-Nitrophenyl)-2-propanone	1-(p-Nitrophenyl)-1-propanone	Ratio favors ketone at benzylic position	[Electronic effects]

Note: The product ratios are approximate and can be influenced by specific reaction conditions. For many unsymmetrical internal alkynes, especially those with two different alkyl groups of similar size, a nearly 1:1 mixture of the two possible ketone isomers is often observed.[3][4]

## Experimental Protocols

This protocol is a representative procedure for the oxymercuration-demercuration of an unsymmetrical internal alkyne, specifically 1-phenyl-1-propyne, to yield a mixture of 1-phenyl-2-propanone and 1-phenyl-1-propanone.

Materials:

- 1-Phenyl-1-propyne
- Mercuric acetate ( $\text{Hg}(\text{OAc})_2$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), concentrated
- Water, deionized
- Tetrahydrofuran (THF)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ ), 3 M solution
- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Saturated sodium chloride solution (brine)
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

Part 1: Oxymercuration

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (1.0 eq) in a mixture of deionized water (50 mL) and THF (50 mL).
- To this solution, slowly add concentrated sulfuric acid (0.2 eq) while stirring and cooling in an ice bath.
- Add 1-phenyl-1-propyne (1.0 eq) to the cooled solution.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

#### Part 2: Demercuration

- After the oxymercuration is complete, cool the reaction mixture in an ice bath.
- Slowly add a 3 M solution of sodium hydroxide until the mixture is basic (pH > 10).
- In a separate beaker, prepare a solution of sodium borohydride (0.5 eq) in a 3 M sodium hydroxide solution (25 mL).
- Add the sodium borohydride solution dropwise to the cooled, basic reaction mixture. This step is exothermic and may cause foaming.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours. A black precipitate of elemental mercury will form.

#### Part 3: Work-up and Purification

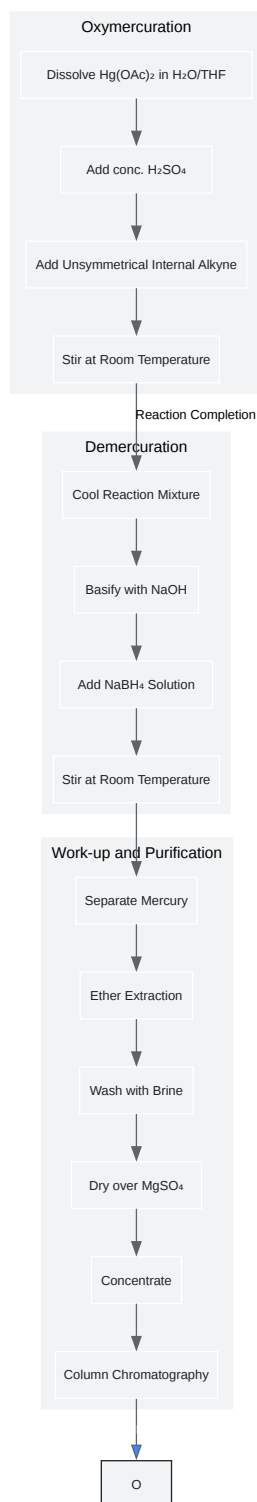
- Carefully decant the supernatant liquid away from the mercury precipitate. Caution: Mercury is highly toxic. Handle and dispose of it according to institutional safety guidelines.
- Transfer the supernatant to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with saturated sodium chloride solution (brine) (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The crude product, a mixture of 1-phenyl-2-propanone and 1-phenyl-1-propanone, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Mandatory Visualizations

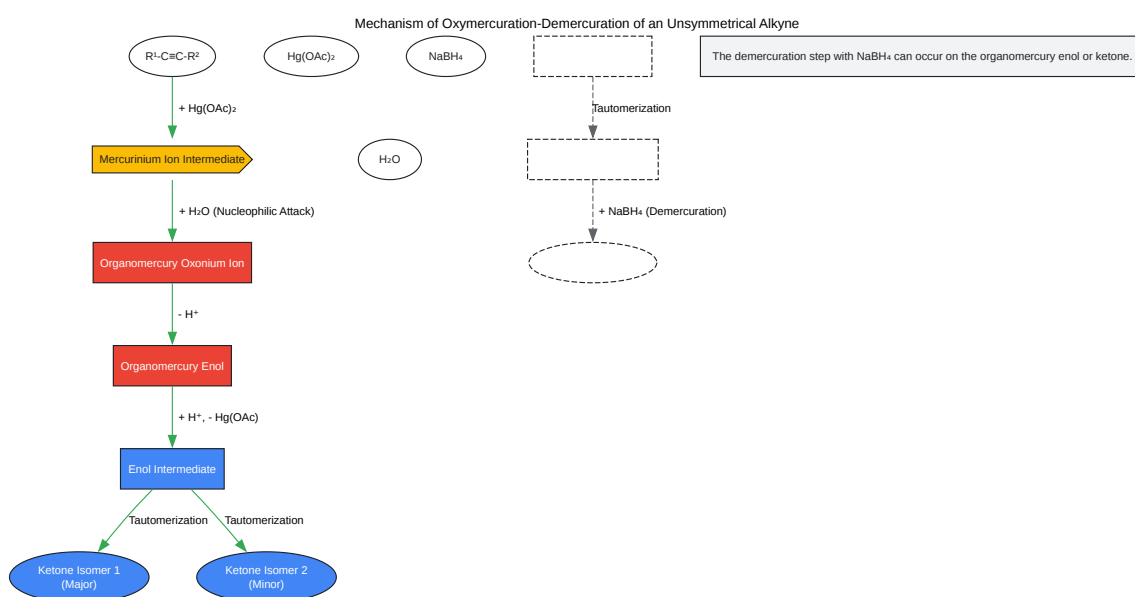
## Experimental Workflow

## Experimental Workflow for Oxymercuration-Demercuration

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Caption: Workflow for the synthesis of ketones from unsymmetrical internal alkynes.

## Reaction Mechanism



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Caption: Mechanism showing the formation of isomeric ketones.

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